Tris(trimethylsiloxy)silane

描述

Tris(trimethylsiloxy)silane is a useful research compound. Its molecular formula is C9H27O3Si4 and its molecular weight is 295.65 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

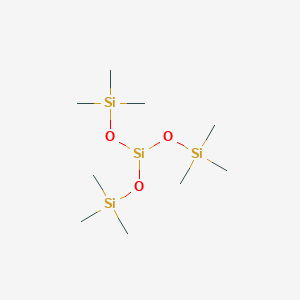

Tris(trimethylsiloxy)silane, also known as tris(trimethylsilyloxy)silicon, is an organosilicon compound with the formula [(CH3)3SiO]3SiH . It is a colorless liquid that is classified as a hydrosilane since it contains an Si-H bond .

Target of Action

This compound is generally used as a radical reducing agent for various organic compounds such as xanthates, organic halides, isocyanides, selenides, and acid chlorides . It is also used for hydrosilylation of alkenes, alkynes, and dialkyl ketones .

Mode of Action

The compound is notable for having a weak Si-H bond, with a bond dissociation energy estimated at 84 kcal/mol . This weak bond makes it an effective reagent for delivering hydrogen atoms . It is also used as a source of siloxy groups in organic synthesis reactions .

Biochemical Pathways

This compound is involved in various biochemical pathways, particularly in the synthesis of indoles and oxindoles . It is used in a combined tris(trimethylsilyl)silane and visible-light-promoted intramolecular reductive cyclization protocol for the synthesis of these compounds .

Result of Action

The primary result of Tris(trimethylsilyl)silane’s action is the reduction of various organic compounds and the hydrosilylation of alkenes, alkynes, and dialkyl ketones . This leads to the synthesis of a variety of organic compounds, including indoles and oxindoles .

Action Environment

This compound is sensitive to moisture, water, and protic solvents, reacting rapidly with these substances . It is also light-sensitive . Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as humidity, the presence of water or protic solvents, and exposure to light .

生化分析

Biochemical Properties

Tris(trimethylsiloxy)silane is involved in hydrosilylations of carbonyls, radical reactions, and reductions of acid chlorides and carbon-halogen bonds . It acts as a mediator of radical reactions and is considered a non-toxic substitute for tri-n-butylstannane in radical reactions .

Cellular Effects

It is known that the compound forms complexes with transition metals and main group elements , which could potentially influence cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a mediator in radical reactions . It is involved in the reductive cyclization protocol for the synthesis of indoles and oxindoles . This method shows tolerance towards a broad spectrum of functional groups and enables rapid and practical synthesis of functionalized nitrogen-based heterocycles .

Metabolic Pathways

It is known to interact with transition metals and main group elements

生物活性

Tris(trimethylsiloxy)silane (TRIS) is a silane compound that has garnered attention for its potential applications in various fields, particularly in materials science and biomedicine. This article explores the biological activity of TRIS, focusing on its chemical properties, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its siloxane backbone, which comprises three trimethylsiloxy groups attached to a silicon atom. Its general formula can be represented as:

This structure imparts unique properties such as hydrophobicity and flexibility, making it suitable for various applications, including as a precursor for silicone-based materials.

Biological Applications

1. Medical Devices:

TRIS-containing vinylic monomers are utilized in the production of silicone hydrogel contact lenses. These monomers enhance oxygen permeability, which is critical for maintaining corneal health during lens wear. Research indicates that TRIS improves the clarity and overall mechanical properties of lens materials while reducing folding marks during handling .

2. Polymer Synthesis:

TRIS is employed in synthesizing polymers with specific functionalities. For instance, it can be used to create hydrophilic silicone materials that are more compatible with aqueous environments, addressing challenges associated with traditional hydrophobic silanes .

Case Study: Bioconcentration and Toxicity

A study investigating the bioconcentration of pharmaceuticals in marine organisms highlighted the need for understanding the environmental impact of compounds like TRIS. The research focused on how TRIS interacts with biological systems, particularly in terms of uptake and depuration kinetics in species such as Mytilus galloprovincialis (mussels). The findings suggested that while TRIS itself may not be highly toxic, its presence in aquatic environments warrants further investigation due to potential bioaccumulation effects .

Table 1: Summary of Biological Activity Findings

The biological activity of TRIS can be attributed to its ability to modify surface properties of materials and influence cellular interactions. The trimethylsiloxy groups provide a hydrophobic character that can affect protein adsorption and cell adhesion behaviors, which are critical factors in biomedical applications.

Future Directions

Research into TRIS is ongoing, particularly regarding its environmental impact and potential toxicity in aquatic ecosystems. Future studies should focus on:

- Long-term ecological effects: Investigating the chronic exposure effects on marine life.

- Biodegradability: Assessing how TRIS breaks down in natural environments.

- Enhanced formulations: Developing new TRIS-based materials with improved biocompatibility for medical applications.

科学研究应用

Organic Chemistry

TTMSS has been extensively studied for its role as a radical-based reagent. It is utilized in:

- Radical Reductions : TTMSS allows for efficient radical reductions under mild conditions, yielding high product selectivity and purity. Its ability to generate silyl radicals makes it a valuable tool in organic synthesis .

- Hydrosilylation : TTMSS has demonstrated effectiveness in the hydrosilylation of olefins, where it reacts with double bonds to form silanes. This reaction is notable for its regioselectivity and ability to accommodate both electron-rich and electron-poor substrates .

- Polymerization : TTMSS plays a crucial role in photo-induced radical polymerization processes, effectively overcoming the challenges posed by oxygen inhibition during polymerization. It has been shown to enhance the rate of polymerization and improve the final conversion rates .

Dental Applications

TTMSS is employed as a co-initiator in dental adhesives. Studies have shown that incorporating TTMSS into adhesive formulations significantly affects the polymerization kinetics and mechanical properties of the resulting copolymers:

- Polymerization Kinetics : The degree of conversion (DC) of methacrylate-based adhesives using TTMSS as a co-initiator exhibited strong dependence on irradiation time and light intensity. The presence of TTMSS resulted in more homogeneous network structures compared to traditional amine-type co-initiators .

- Mechanical Properties : The copolymers formed with TTMSS demonstrated comparable dynamic mechanical properties under both dry and wet conditions, making it a suitable substitute for conventional co-initiators .

Table 1: Comparison of Polymerization Rates with Different Co-Initiators

| Co-Initiator | Polymerization Rate (mm/s) | Degree of Conversion (%) |

|---|---|---|

| Ethyl-4-(dimethylamino)benzoate (EDMAB) | 0.5 | 80 |

| TTMSS | 0.8 | 90 |

| CQ/TTMSS/DPIHP | 0.7 | 85 |

Data indicates that TTMSS enhances both the polymerization rate and degree of conversion compared to traditional co-initiators.

Case Study: Overcoming Oxygen Inhibition in Polymerization

In a study focusing on free radical polymerization (FRP), TTMSS was found to be highly effective in mitigating oxygen inhibition effects:

- Mechanism : The silyl radicals generated from TTMSS efficiently trap oxygen, converting stable peroxyls into initiating radicals that enhance polymerization rates under air exposure .

- Results : The incorporation of TTMSS led to significant improvements in polymer yield and quality, demonstrating its potential as an additive in FRP processes.

Case Study: Dental Adhesive Performance

A clinical evaluation of dental adhesives containing TTMSS revealed:

- Performance Metrics : Adhesives with TTMSS showed improved bonding strength and durability compared to those using traditional co-initiators.

- Clinical Significance : These findings suggest that TTMSS can enhance the performance of dental adhesives, leading to better patient outcomes.

属性

InChI |

InChI=1S/C9H27O3Si4/c1-14(2,3)10-13(11-15(4,5)6)12-16(7,8)9/h1-9H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAASNKQYFKTYTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H27O3Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00172039 | |

| Record name | 1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1873-89-8 | |

| Record name | 1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001873898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key properties of TTMSS relevant to its applications?

A1: TTMSS is valued for its hydrophobicity, contributing to water resistance in materials [, ]. Its incorporation into polymers can significantly impact properties like gas permeability, mechanical strength, and surface energy [, , , , , ].

Q2: How does TTMSS impact the properties of silicone hydrogels?

A2: TTMSS is widely used in silicone hydrogels, particularly for contact lenses. It enhances oxygen permeability, crucial for corneal health [, , , , ]. Additionally, it can improve tear strength and reduce the modulus, making the hydrogels more comfortable to wear [, ].

Q3: Can TTMSS modify the surface properties of materials?

A3: Yes, incorporating TTMSS can alter surface properties. Studies show it can reduce surface free energy, leading to increased hydrophobicity [, ]. This characteristic is valuable for applications requiring water repellency.

Q4: Are there methods to control the distribution of TTMSS within a material?

A4: Research indicates that during film formation of copolymers containing TTMSS, the silicon-containing groups tend to migrate towards the air interface []. This suggests a degree of self-assembly and potential for creating materials with tailored surface properties.

Q5: Beyond hydrogels, what other applications utilize TTMSS?

A5: TTMSS serves as a valuable building block for synthesizing various materials. For instance, it's used in producing uniform-sized microspheres via the Shirasu porous glass membrane emulsification technique []. This technique has applications in drug delivery, catalysis, and other fields.

Q6: How does the molecular weight of TTMSS affect its applications?

A6: When TTMSS is incorporated as a component of grafted poly(dimethylsiloxane)s (PDMS) onto silica surfaces, the molecular weight of the PDMS chain influences the final material properties []. Increasing the molecular weight initially increases thickness and decreases contact angle hysteresis up to a certain point. Beyond this point, the trend reverses, highlighting the importance of molecular weight optimization for specific applications.

Q7: What is the molecular formula and weight of TTMSS?

A7: The molecular formula of TTMSS is C9H28O3Si4, and its molecular weight is 296.62 g/mol.

Q8: Which spectroscopic techniques are useful for characterizing TTMSS and its incorporation into materials?

A8: Several techniques are valuable for characterizing TTMSS and its influence on materials. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ²⁹Si NMR, provides information about the structure and bonding environments within the molecule []. Fourier transform infrared spectroscopy (FTIR) helps identify functional groups and assess polymerization processes involving TTMSS [, , ]. X-ray photoelectron spectroscopy (XPS) is useful for analyzing surface composition and confirming the presence of TTMSS in modified materials [].

Q9: What are the compatibility considerations for using TTMSS with other materials?

A9: Compatibility is crucial. For example, when developing silicone hydrogels, the compatibility of TTMSS with other monomers like N,N-dimethylacrylamide (DMA) and 2-hydroxyethyl methacrylate (HEMA) is crucial for achieving desired properties like transparency and mechanical integrity [, , , , ].

Q10: Are there any known degradation pathways for TTMSS in specific applications?

A10: While TTMSS is generally considered stable in many applications, degradation pathways would be specific to the environment and use. Hydrolytic degradation might be a concern in aqueous environments, especially at elevated temperatures or extreme pH. Further research might be needed to assess long-term stability in specific applications.

Q11: What is the significance of hyaluronic acid (HA) grafting in TTMSS-based materials for biomedical applications?

A11: Grafting HA onto TTMSS-based silicone hydrogels aims to improve biocompatibility, particularly for contact lenses [, ]. HA, a naturally occurring biopolymer, enhances surface hydrophilicity, reduces protein adsorption, and promotes a more favorable interaction with the ocular surface [].

Q12: How do model silicone hydrogels containing TTMSS and HA impact protein adsorption?

A12: Studies using model silicone hydrogels demonstrate that the presence of cross-linked HA significantly reduces lysozyme adsorption, a key tear protein []. This finding highlights the potential of HA modification in mitigating protein fouling, a common issue with biomedical implants.

Q13: Has the cytotoxicity of TTMSS-based materials been evaluated?

A13: While this specific Q&A set lacks cytotoxicity data for TTMSS itself, research on HA-grafted pHEMA-co-TRIS materials indicated no toxicity to human corneal epithelial cells in vitro []. These findings suggest potential biocompatibility for ocular applications but emphasize the need for thorough biocompatibility assessments for any new TTMSS-containing biomaterial.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。